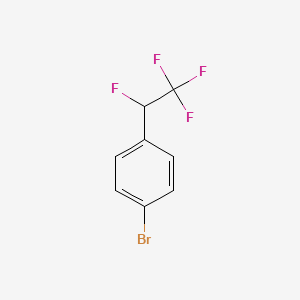

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene

Description

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound characterized by a bromine atom at the para position and a 1,2,2,2-tetrafluoroethyl substituent. This structure combines the electrophilic reactivity of the bromine atom with the electron-withdrawing effects of the tetrafluoroethyl group, making it valuable in cross-coupling reactions and as a precursor in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTZLWKHBFQRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,2,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

Conditions :

-

High-temperature reactions with strong nucleophiles (e.g., hydroxide, amide ions).

-

Potential use of transition metal catalysts (e.g., copper, palladium) for substitution.

Expected Products :

-

Substituted benzene derivatives (e.g., phenol, aniline analogs).

Elimination Reactions

Mechanism :

The bromine atom may participate in elimination reactions (e.g., E2) under basic conditions, forming a double bond if steric and structural factors permit.

Conditions :

-

Strong bases (e.g., NaOH, KOH) and elevated temperatures.

Expected Products :

-

Styrene analogs or fluorinated alkenes, depending on the position of elimination.

Cross-Coupling Reactions

Mechanism :

Bromobenzene derivatives are commonly used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. The tetrafluoroethyl group may influence regioselectivity.

Conditions :

-

Transition metal catalysts (e.g., Pd(0) or Pd(II)), ligands, and mild bases.

Expected Products :

-

Biaryls, alkenes, or alkynes depending on the coupling partner.

Hydrolysis of the Tetrafluoroethyl Group

Conditions :

-

Concentrated H₂SO₄, HCl, or steam.

Expected Products :

-

Fluorinated carboxylic acids or alcohols (unlikely due to high stability of CF₂CF₂).

Fluorine Substitution

Conditions :

-

Strong reducing agents (e.g., LiAlH₄) or organometallic reagents.

Expected Products :

-

Partially fluorinated or defluorinated derivatives.

Structural and Reactivity Analysis

| Feature | Impact on Reactivity |

|---|---|

| Bromine Substituent | Acts as a leaving group in substitution/elimination reactions. |

| Tetrafluoroethyl Group | Electron-withdrawing, stabilizes intermediates, and may direct nucleophilic attack. |

| Para-Substitution | Enhances regioselectivity in electrophilic aromatic substitution or cross-coupling. |

Research Gaps and Considerations

-

Limited Literature : Specific reaction data for this compound is scarce in public databases ( ).

-

Stability : The tetrafluoroethyl group’s inertness likely limits side reactions, making it suitable for controlled substitutions.

-

Safety : Handling requires caution due to potential toxicity (e.g., H302: Harmful if swallowed ).

Note: Structural and reactivity insights are based on general organic chemistry principles and analogs, as specific reaction data for this compound is not publicly documented in the provided sources.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzene lies in its use as a building block in organic synthesis. It serves as a precursor for various fluoroalkylated compounds through reactions such as:

- Fluoroalkylation Reactions : The compound can participate in copper-mediated fluoroalkylation processes. Research indicates that it can react with iodobenzene to yield fluoroalkylated products effectively. For instance, studies have shown that the reaction conditions facilitate the formation of desired coupling products at significant yields .

Materials Science

The incorporation of fluorinated compounds in materials science has garnered attention due to their unique chemical properties. 1-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzene can be utilized in the synthesis of:

- Fluorinated Polymers : These polymers exhibit enhanced thermal stability and chemical resistance. The compound’s structure allows for the introduction of fluorinated groups into polymer backbones, resulting in materials with improved surface properties and lower friction coefficients.

Pharmaceutical Applications

Fluorinated compounds are essential in pharmaceutical chemistry due to their ability to influence biological activity and pharmacokinetics. The applications include:

- Drug Design : The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates. 1-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzene may serve as a precursor for synthesizing novel therapeutic agents that require fluorinated moieties for optimal efficacy.

Case Study 1: Copper-Mediated Fluoroalkylation

A study published in a peer-reviewed journal detailed the use of 1-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzene in copper-mediated reactions with iodobenzene. The researchers found that under optimized conditions (temperature and solvent), the yield of the desired product was significantly high (up to 68%) when using this compound as a fluoroalkylating agent .

Case Study 2: Synthesis of Fluorinated Polymers

In another study focusing on material properties, researchers synthesized a series of fluorinated polymers using derivatives of 1-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzene. The resulting materials demonstrated superior hydrophobicity and thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene depends on its chemical reactivity. The bromine atom and the tetrafluoroethyl group influence the compound’s electronic properties, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

- Structural Difference : The trifluoroethyl group (-CF2CF3) lacks one fluorine atom compared to the tetrafluoroethyl group (-CF2CF2F).

- Reactivity : The trifluoroethyl analogue is less electron-withdrawing, which may reduce its activation in electrophilic substitution reactions. Market data (2018–2025) indicates a global production capacity growth rate of 4.8% for this compound, driven by demand in liquid crystal intermediates .

- Synthesis : Produced via Pd-catalyzed coupling or halogen exchange, similar to tetrafluoroethyl derivatives.

1-Bromo-4-(difluoromethoxy)benzene

- Structural Difference : Contains a difluoromethoxy (-OCF2H) group instead of tetrafluoroethyl.

- Reactivity : Demonstrated high yields (72–93%) in Pd-catalyzed arylations with heteroarenes due to the oxygen atom’s resonance effects . The tetrafluoroethyl group’s purely inductive effects may lead to slower coupling kinetics.

1-Bromo-4-(chloromethyl)benzene

Fluorination and Radiofluorination Efficiency

- 1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene (1a) :

- 1-Methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene :

Physical and Chemical Properties

Spectroscopic Data

- NMR Shifts :

- Fluorinated substituents cause significant deshielding in 13C NMR. For example, the tetrafluoroethyl group’s carbons exhibit complex splitting patterns due to C–F coupling, often resulting in low-intensity signals .

- In contrast, trifluoroethyl derivatives show distinct 19F NMR peaks at δ -70 to -80 ppm, whereas tetrafluoroethyl groups may display additional splitting .

Thermal and Solubility Properties

Tables

Biological Activity

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated organic compound that has garnered interest in both synthetic and biological research due to its unique structural properties. The presence of bromine and tetrafluoroethyl groups contributes to its reactivity and potential biological activity. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

- Molecular Formula : CHBrF

- SMILES : C1=CC(=CC=C1C(C(F)(F)(F)F)Br

- InChI : InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)8(12,13)7(10)11/h1-4,7H

These properties suggest that the compound may exhibit unique interactions with biological systems due to the electronegative fluorine atoms and the reactive bromine atom.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.

- Fluorine's Role : The tetrafluoroethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to enzymes or receptors.

Antimicrobial Activity

Research has indicated that related compounds with similar structures often exhibit antimicrobial properties. For instance, compounds containing fluorinated groups are known for their enhanced activity against various bacterial strains due to increased membrane permeability and interaction with microbial enzymes .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial activity | |

| Related fluorinated compounds | Documented antimicrobial effects |

Toxicity Studies

Toxicological evaluations have been conducted on structurally related brominated compounds. For example, studies have shown that exposure to certain brominated compounds can result in adverse effects such as lethargy and weight loss in animal models. Although specific toxicity data for this compound is not extensively reported, caution is advised based on findings from related compounds .

Case Studies

A notable case study involved the synthesis of various derivatives from this compound and their subsequent evaluation for biological activity. These derivatives exhibited varying degrees of enzyme inhibition and receptor modulation in vitro. The results indicated that modifications to the tetrafluoroethyl group could enhance or diminish biological activity depending on the target pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.